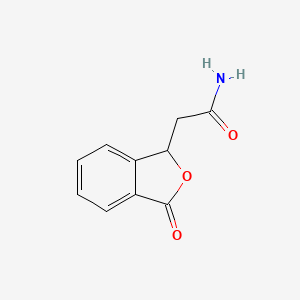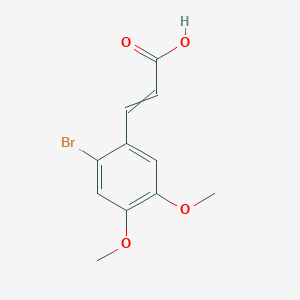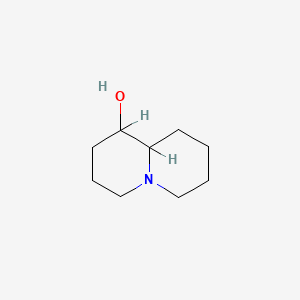
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione
概要
説明
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phthalimide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-methylpyridine with phthalic anhydride in the presence of a suitable catalyst. One common method includes heating the reactants in a solvent such as toluene or xylene, often under reflux conditions, to facilitate the formation of the phthalimide ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to improve reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions, including the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Carboxy-2-phthalimidopyridine.
Reduction: 4-Methyl-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.
作用機序
The mechanism of action of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
4-Methyl-2-aminopyridine: Lacks the phthalimide group, making it less versatile in certain applications.
2-Phthalimidopyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
4-Methylpyridine: Lacks the phthalimide group, limiting its potential biological activities.
Uniqueness: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of both the methyl and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
106204-03-9 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChIキー |
DNJNBNSEZWBVOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
溶解性 |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
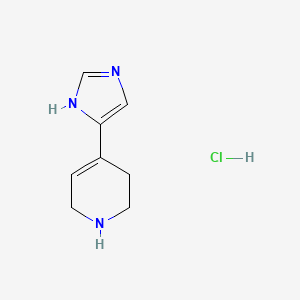
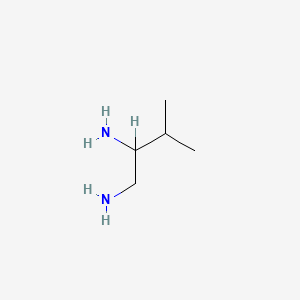
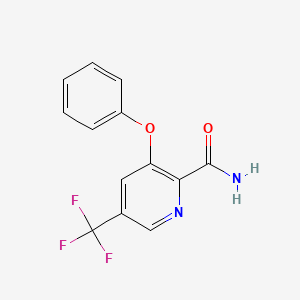

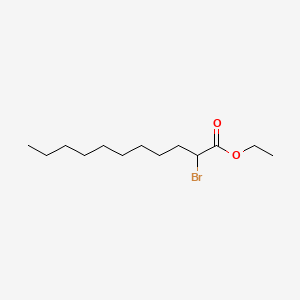
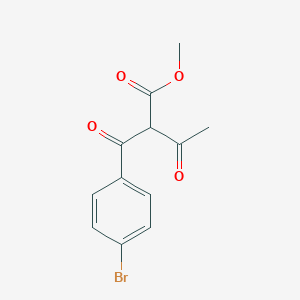
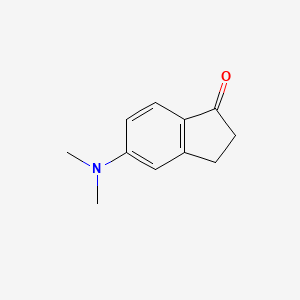
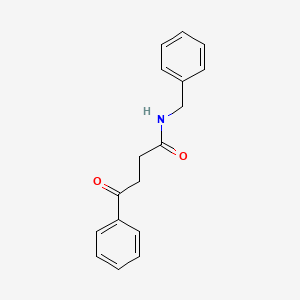
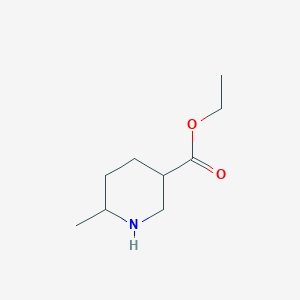
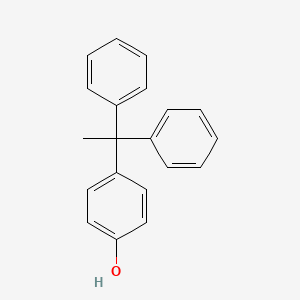
![7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8790659.png)
